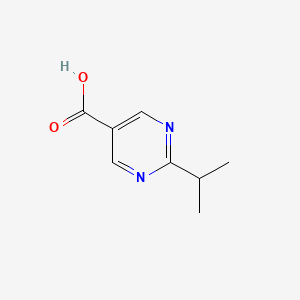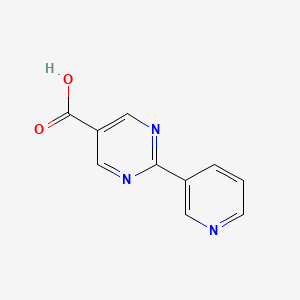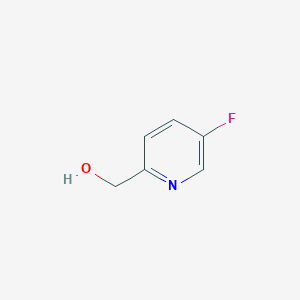
(S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid
説明
(S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is a chiral compound widely used in organic synthesis and pharmaceutical research. This compound is notable for its stability and the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
作用機序
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis . The Boc group is introduced into a molecule to protect a functional group from unwanted reactions, allowing for chemoselectivity in subsequent chemical reactions .
Mode of Action
The mode of action of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is likely related to its role as a protecting group. The Boc group can be introduced into a variety of organic compounds . It can be removed (deprotected) under acidic conditions , allowing the previously protected functional group to participate in further reactions .
Biochemical Pathways
The use of boc-protected compounds can influence a wide range of biochemical pathways, depending on the specific functional group being protected .
Pharmacokinetics
The boc group can be removed under acidic conditions , which could potentially occur in the stomach’s acidic environment during oral administration
Result of Action
The result of the action of this compound is the protection of a functional group, allowing for chemoselectivity in subsequent chemical reactions . The removal of the Boc group under acidic conditions allows the previously protected functional group to participate in further reactions .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The Boc group can be removed under acidic conditions , so the presence of acids in the environment could influence the compound’s action. Additionally, the stability of the compound could be affected by factors such as temperature and the presence of other reactive substances.
生化学分析
Biochemical Properties
(S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, acting as a protecting group for amino acids. This compound is known for its stability, which allows it to withstand various reaction conditions without degrading. It is typically removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid . The interactions of this compound with biomolecules are primarily non-covalent, ensuring that the protecting group can be efficiently removed without affecting the integrity of the amino acid or peptide.
Cellular Effects
The effects of this compound on various cell types and cellular processes are primarily related to its role in peptide synthesis. By protecting amino acids, it ensures that peptides are synthesized correctly and efficiently. This compound does not directly influence cell signaling pathways, gene expression, or cellular metabolism. The peptides synthesized using this compound can have significant effects on these processes, depending on their biological activity .
Molecular Mechanism
The mechanism of action of this compound involves its role as a protecting group. It forms a stable, non-covalent bond with the amino group of amino acids, preventing unwanted reactions during peptide synthesis. This stability is due to the bulky tert-butoxycarbonyl group, which provides steric hindrance and protects the amino group from nucleophilic attack . The removal of this compound is achieved through acidic conditions, which cleave the bond and release the free amino acid.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of this compound is a significant advantage. It remains stable under various reaction conditions, including high temperatures and different solvents . Over time, it does not degrade, ensuring that the protecting group remains intact until it is intentionally removed. Long-term studies have shown that this compound does not have adverse effects on cellular function, making it a reliable choice for peptide synthesis.
Dosage Effects in Animal Models
The effects of this compound in animal models are primarily related to its use in peptide synthesis. Different dosages of this compound can influence the efficiency of peptide synthesis, with higher dosages generally leading to more efficient protection of amino acids . At very high dosages, there may be toxic or adverse effects, although these are typically minimal due to the compound’s stability and non-reactivity under normal conditions.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes responsible for the protection and deprotection of amino acids, such as peptidases and proteases . These interactions ensure that the amino acids are correctly protected during synthesis and efficiently deprotected when needed. The compound does not significantly affect metabolic flux or metabolite levels, as its primary role is to protect amino acids during synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion . It does not rely on specific transporters or binding proteins for its movement. The compound’s stability ensures that it remains intact during transport, and its distribution is generally uniform within the cellular environment. There are no significant effects on its localization or accumulation, as it is primarily used in controlled laboratory settings.
Subcellular Localization
The subcellular localization of this compound is not a primary concern, as it is used mainly in peptide synthesis reactions conducted in vitro . When used in cellular environments, it is typically found in the cytoplasm, where peptide synthesis occurs. There are no specific targeting signals or post-translational modifications that direct it to particular compartments or organelles, as its role is to protect amino acids during synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4,4-dimethylpyrrolidine-2-carboxylic acid.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
(S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles under basic or neutral conditions
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
(S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of chiral compounds.
Pharmaceutical Research: The compound is used in the development of new drugs, especially those targeting the central nervous system.
Biological Studies: It serves as a building block for peptides and other biologically active molecules.
Industrial Applications: The compound is used in the production of fine chemicals and as a reagent in various chemical processes.
類似化合物との比較
Similar Compounds
(S)-1-(tert-butoxycarbonyl)-pyrrolidine-2-carboxylic acid: Similar structure but without the 4,4-dimethyl substitution.
(S)-1-(tert-butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid: Similar structure with different substitution pattern.
(S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid: Similar structure with a single methyl group substitution.
Uniqueness
(S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is unique due to the presence of two methyl groups at the 4-position, which can influence its steric and electronic properties. This makes it particularly useful in the synthesis of sterically hindered molecules and in applications where specific spatial arrangements are crucial.
特性
IUPAC Name |
(2S)-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-12(4,5)6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHKRIQLSCPKKK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648616 | |
| Record name | 1-(tert-Butoxycarbonyl)-4,4-dimethyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001353-87-2 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-4,4-dimethyl-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001353-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-4,4-dimethyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Pyrrolidinol, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1326442.png)


![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)



